molecular formula C24H17N5S3 B10879554 3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione

3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione

Cat. No.: B10879554
M. Wt: 471.6 g/mol
InChI Key: SOUPPGPXKUINHX-UHFFFAOYSA-N
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Description

3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is a complex organic compound that features a unique fusion of triazinoindole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as indole derivatives and triazine compounds under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base like potassium carbonate.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is formed through a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound.

    Coupling of the Two Moieties: The final step involves coupling the triazinoindole and benzothiazole moieties through a sulfanyl linkage, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors is being explored in various therapeutic contexts.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-5H-[1,2,4]triazino[5,6-b]indole: Shares the triazinoindole core but lacks the benzothiazole moiety.

    1,3-benzothiazole-2(3H)-thione: Contains the benzothiazole-thione structure but lacks the triazinoindole moiety.

Uniqueness

3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is unique due to its combination of the triazinoindole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets and greater versatility in chemical reactions compared to its individual components.

Properties

Molecular Formula

C24H17N5S3

Molecular Weight

471.6 g/mol

IUPAC Name

3-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C24H17N5S3/c30-24-29(19-12-6-7-13-20(19)32-24)15-31-23-25-22-21(26-27-23)17-10-4-5-11-18(17)28(22)14-16-8-2-1-3-9-16/h1-13H,14-15H2

InChI Key

SOUPPGPXKUINHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCN5C6=CC=CC=C6SC5=S

Origin of Product

United States

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